molecular formula C12H16OS B7973872 4-(n-Pentylthio)benzaldehyde CAS No. 1443303-06-7

4-(n-Pentylthio)benzaldehyde

Cat. No.: B7973872
CAS No.: 1443303-06-7
M. Wt: 208.32 g/mol
InChI Key: WNJACFHTBKBQAL-UHFFFAOYSA-N
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Description

4-(n-Pentylthio)benzaldehyde is an organic compound with the molecular formula C12H16OS It is a derivative of benzaldehyde, where the hydrogen atom on the benzene ring is substituted with a pentylthio group (-SC5H11)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(n-Pentylthio)benzaldehyde typically involves the introduction of the pentylthio group to the benzaldehyde core. One common method is the nucleophilic substitution reaction, where a suitable thiol (such as pentanethiol) reacts with a halogenated benzaldehyde derivative under basic conditions. For example, 4-chlorobenzaldehyde can be treated with pentanethiol in the presence of a base like sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and phase transfer agents can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(n-Pentylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(n-Pentylthio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(n-Pentylthio)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pentylthio group can interact with hydrophobic regions of biological molecules, affecting their structure and function .

Comparison with Similar Compounds

4-(n-Pentylthio)benzaldehyde can be compared with other benzaldehyde derivatives such as:

The uniqueness of this compound lies in the presence of the pentylthio group, which imparts distinct chemical properties and reactivity compared to other benzaldehyde derivatives.

Properties

IUPAC Name

4-pentylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,10H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJACFHTBKBQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308299
Record name Benzaldehyde, 4-(pentylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443303-06-7
Record name Benzaldehyde, 4-(pentylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443303-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(pentylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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